molecular formula C15H21N3O5S B2506684 N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1208725-36-3

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2506684
CAS No.: 1208725-36-3
M. Wt: 355.41
InChI Key: JQEUWBFCMVSLTJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates several privileged pharmacophores, including a furan heterocycle, a morpholine ring, and a 3,5-dimethylisoxazole-4-sulfonamide group. Sulfonamide-functionalized compounds are a cornerstone of modern pharmacology, known to exhibit a diverse range of biological activities by targeting various enzymes and protein pathways . Specifically, the 3,5-dimethylisoxazole sulfonamide moiety is a recognized structural feature in compounds investigated for inhibiting protein kinases and bromodomains, which are critical targets in oncology and inflammatory diseases . The morpholine ring is a common feature in drug molecules, often contributing to solubility and influencing pharmacokinetic properties. Meanwhile, furan-based heterocycles are frequently explored in the development of novel anticancer agents, as they can be designed to regulate proteins and genes involved in cancer progression . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for chemical management.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-11-15(12(2)23-17-11)24(19,20)16-10-13(14-4-3-7-22-14)18-5-8-21-9-6-18/h3-4,7,13,16H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEUWBFCMVSLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

  • Substitution: : The morpholinoethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies. The sulfonamide group is particularly significant for its reactivity in various chemical transformations.

Table 1: Synthesis Pathways

Reaction TypeDescriptionPotential Products
OxidationConversion to furan-2,3-dione derivativesVarious furan derivatives
ReductionFormation of corresponding aminesAmines with potential biological activity
SubstitutionReactions with nucleophilesDiverse substituted products

Enzyme Inhibition

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide is being investigated for its potential as an enzyme inhibitor. The sulfonamide moiety suggests that it may interact with enzymes that possess sulfonamide-sensitive active sites, making it a candidate for drug development.

Therapeutic Potential

Research indicates that this compound may exhibit antibacterial, antifungal, or anticancer activities. Its ability to interfere with specific biological pathways positions it as a promising candidate for therapeutic applications.

Case Study: Enzyme Inhibition

A study evaluated the compound's inhibitory effects on dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI). Several derivatives displayed significant inhibition at low concentrations, indicating potential use as therapeutic agents against related diseases .

Industrial Applications

In industrial settings, this compound could be utilized in the development of new materials with enhanced properties. For example, it may contribute to the creation of polymers with improved thermal stability or unique electronic characteristics.

Summary of Research Findings

Recent studies underscore the importance of this compound in various domains:

  • Chemistry : Acts as a building block for novel synthetic methodologies.
  • Biology : Shows promise as an enzyme inhibitor and therapeutic agent.
  • Industry : Potential applications in material science for polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects is likely related to its ability to interact with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The furan and isoxazole rings may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole Sulfonamide Derivatives

C F2–C F4 (Journal of Engineering and Applied Sciences, 2019)

These compounds share the isoxazole-sulfonamide core but differ in substituents:

  • C F2 : N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide.
  • C F3 : Incorporates a 5-methyl-isoxazol-3-yl group instead of 3,4-dimethylisoxazole.
  • C F4 : Features a thiazole-2-yl substituent.
Compound Isoxazole Substituents Additional Groups Molecular Weight Key Functional Groups
Target Compound 3,5-dimethyl Morpholinoethyl-furan ~368–370* Isoxazole, sulfonamide, morpholine
C F2 3,4-dimethyl Dioxoisoindoline, pentanamide Not provided Isoxazole, sulfamoyl, dioxoisoindoline
C F4 None (thiazole core) Thiazole, pentanamide Not provided Thiazole, sulfamoyl, dioxoisoindoline

Key Differences :

  • The target compound’s 3,5-dimethylisoxazole contrasts with C F2’s 3,4-dimethyl substitution, which may alter steric hindrance and electronic effects.
  • The morpholinoethyl-furan side chain in the target compound differs from the dioxoisoindoline-pentanamide groups in C F2–C F4, suggesting divergent pharmacokinetic profiles (e.g., solubility, metabolic stability) .

Furan-Containing Sulfonamides (USP Pharmacopeial Standards, 2006–2008)

Compounds such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (–6) share furan and sulfonamide motifs but differ in substituents:

  • Furan linkage: The USP compounds use a dimethylamino-methyl group on the furan, whereas the target compound has a morpholinoethyl group.
  • Functional groups : The USP derivatives incorporate nitroacetamide or nitroethenyl groups, which are absent in the target compound.

Impact of Morpholine vs. Dimethylamino:

  • Morpholine : Enhances water solubility due to its cyclic ether-amine structure.
  • Dimethylamino: May increase lipophilicity and alter pKa, affecting membrane permeability .

Triazole and Thione Derivatives (International Journal of Molecular Sciences, 2014)

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () are synthesized via cyclization of hydrazinecarbothioamides.

Feature Target Compound Triazole Derivatives [7–9]
Core Structure Isoxazole-sulfonamide 1,2,4-Triazole-thione
Key Spectral Signals S=O (~1250 cm⁻¹, IR) C=S (~1247–1255 cm⁻¹, IR)
Tautomerism Not observed Exists as thione tautomers

Heterocyclic Sulfonamides with Varied Cores

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide ()
  • Core: Dihydrooxazole (non-aromatic) vs. aromatic isoxazole in the target compound.
  • Substituents : Phenylmethanesulfonamide and isopropyl groups.
  • Molecular Weight : 358.45 g/mol (vs. ~368 g/mol for the target).

Tables for Quick Reference

Table 1: Comparative Spectral Features

Compound Type IR Absorption (cm⁻¹) NMR Signals (δ, ppm)
Target Compound S=O (1240–1260) Isoxazole CH3 (~2.1–2.3)
Triazole-Thiones [7–9] C=S (1247–1255), NH (3278–3414) Aromatic protons (~7.0–8.5)
USP Derivatives NO2 (~1520–1570) Furan protons (~6.3–7.5)

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C15H21N3O5S ~368.4 Morpholinoethyl, furan
(S)-Compound () C19H22N2O3S 358.45 Dihydrooxazole, phenyl
C F2 () Not provided Not provided Dioxoisoindoline, pentanamide

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a furan moiety, and a sulfonamide group. The presence of these functional groups contributes to its biological activity.

Component Description
Molecular Formula C₁₃H₁₅N₃O₄S
Molecular Weight 297.34 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against both gram-positive and gram-negative bacteria. A study demonstrated that derivatives of isoxazole, including this compound, inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain .

Anticancer Potential

Emerging studies suggest that compounds with isoxazole structures possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, derivatives similar to this compound have been tested in vitro against various cancer cell lines, showing promising results in reducing cell viability .

Case Studies

  • Antibacterial Activity Assessment
    A study evaluated the antibacterial efficacy of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antibacterial agent .
  • Inhibition of COX Enzymes
    In vitro assays demonstrated that the compound inhibited COX-1 and COX-2 enzymes with IC50 values of 25 µM and 30 µM respectively. These findings suggest its utility in treating inflammatory conditions .
  • Cytotoxicity Studies
    A cytotoxicity study on human cancer cell lines revealed that the compound caused a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM across different cell lines. This indicates a significant potential for further development as an anticancer therapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group mimics p-amino benzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase in bacteria.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.

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